Regulatory Designation and Analytical Application Mandate: Apremilast Impurity 11 vs. Pharmacologically Active Metabolites
N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast is officially designated as 'Apremilast Impurity 11' and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. In contrast, compounds such as O-Desmethyl Apremilast are pharmacologically active metabolites with documented PDE4 inhibitory activity (IC₅₀ = 8.3 µM in U937 cell lysates) and are procured for pharmacological research, not for impurity quantification [2].
| Evidence Dimension | Primary Application and Regulatory Status |
|---|---|
| Target Compound Data | Designated 'Apremilast Impurity 11'; supplied for ANDA QC applications |
| Comparator Or Baseline | O-Desmethyl Apremilast: Active metabolite with PDE4 IC₅₀ = 8.3 µM; supplied for pharmacology research |
| Quantified Difference | Qualitative difference in intended use and regulatory function |
| Conditions | Vendor product specifications and literature data |
Why This Matters
This designation dictates that only the certified 'Impurity 11' standard can be used for regulatory-compliant impurity quantification in ANDA submissions, whereas active metabolite standards would yield inaccurate impurity profiles.
- [1] SynZeal. Apremilast Impurity 11. Product datasheet. 1384439-80-8. (n.d.) View Source
- [2] Bertin Bioreagent. O-Demethyl Apremilast. Product datasheet. CAT N°: 34216. (n.d.) View Source
